molecular formula C14H22N2O4 B096090 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid CAS No. 17148-41-3

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid

Cat. No. B096090
CAS RN: 17148-41-3
M. Wt: 282.34 g/mol
InChI Key: NUDMKHGPEOQYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid, also known as Cyclobarbital, is a barbiturate derivative that has been used as a sedative and hypnotic drug. It was first synthesized in the early 1900s and has been used in clinical settings for its sedative effects. In recent years, there has been increased interest in the scientific research application of Cyclobarbital due to its potential as a research tool in the field of neuroscience.

Mechanism Of Action

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory receptors in the brain. By enhancing the activity of GABA-A receptors, 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl increases the inhibitory tone in the brain, resulting in sedation and hypnotic effects. This mechanism of action is similar to other barbiturate derivatives, such as phenobarbital and pentobarbital.

Biochemical And Physiological Effects

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been shown to have a number of biochemical and physiological effects. It has been shown to increase the duration of chloride channel opening, resulting in increased inhibitory neurotransmission. 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has also been shown to decrease the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters. These effects contribute to the sedative and hypnotic effects of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl.

Advantages And Limitations For Lab Experiments

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has a number of advantages as a research tool. It has a well-characterized mechanism of action and has been extensively studied in animal models. It is also relatively easy to synthesize and has a low toxicity profile. However, there are also limitations to the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl in lab experiments. It has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent level of sedation. Additionally, 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research on 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl. One area of interest is the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl in the treatment of neurological disorders, such as epilepsy and anxiety. Another area of interest is the development of new analogs of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl with improved pharmacological properties. Finally, there is interest in the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl as a research tool for studying the role of GABA-A receptors in various neurological disorders.

Synthesis Methods

The synthesis of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl involves the condensation of cyclohexanone with diethylmalonate, followed by the addition of ethyl iodide and sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl. The synthesis of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl is a complex process that requires careful attention to detail and proper safety precautions.

Scientific Research Applications

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been used in scientific research for its ability to modulate GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been shown to enhance the activity of GABA-A receptors, resulting in increased inhibition of neuronal activity. This makes 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl a valuable tool for studying the role of GABA-A receptors in various neurological disorders, including epilepsy, anxiety, and sleep disorders.

properties

CAS RN

17148-41-3

Product Name

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

1-cyclohexyl-5-(4-hydroxybutyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H22N2O4/c17-9-5-4-8-11-12(18)15-14(20)16(13(11)19)10-6-2-1-3-7-10/h10-11,17H,1-9H2,(H,15,18,20)

InChI Key

NUDMKHGPEOQYDI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C(C(=O)NC2=O)CCCCO

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(=O)NC2=O)CCCCO

synonyms

1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid

Origin of Product

United States

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